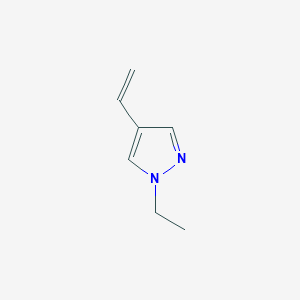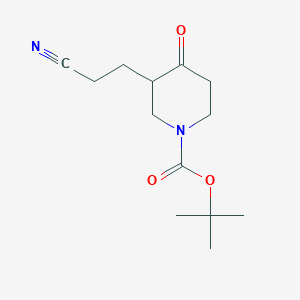
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Piperidines
- Research by Mollet et al. (2011) and Mollet et al. (2012) explores the stereoselective synthesis of cis-3,4-disubstituted piperidines through the transformation of 2-(2-mesyloxyethyl)azetidines. These piperidines are significant as valuable templates in medicinal chemistry, offering a convenient alternative for the preparation of 3,4-disubstituted 5,5-dimethylpiperidines and their analogs (Mollet et al., 2011); (Mollet et al., 2012).
Functionalized Azetidines
- Stankovic et al. (2013, 2014) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines for preparing functionalized azetidines, which are useful in various chemical syntheses. This process involves the straightforward preparation of a variety of 3-ethylazetidines, serving as precursors for novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013); (Stankovic et al., 2014).
Energetic Building Blocks
- Kohler et al. (2018) conducted a study on 3-(Bromoethynyl)azetidine, illustrating its use as a highly energetic building block in the production of an active pharmaceutical ingredient (API). The study includes a detailed safety study of its hydrochloride salt and discusses the mitigation of energetic properties through chemical process development (Kohler et al., 2018).
Antibacterial Activity
- Ikee et al. (2008) explored the synthesis of novel fluoroquinolones utilizing 3-sulfenylazetidine and 3-aminoazetidine derivatives, which displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This indicates the potential of azetidine derivatives in developing new antibacterial agents (Ikee et al., 2008).
Nicotinic Receptor Binding
- Koren et al. (1998) studied the synthesis and in vitro nicotinic acetylcholine receptor binding of halo-substituted azetidinylmethoxypyridines. These compounds showed high affinity for nicotinic receptors, indicating their potential use in pharmacological research and as potential medications (Koren et al., 1998).
Propriétés
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQWEGEBAKRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)









![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)